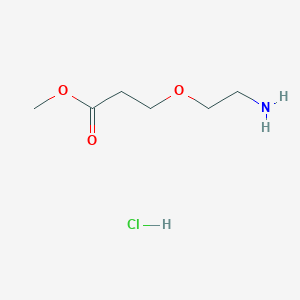

Methyl 3-(2-aminoethoxy)propanoate hydrochloride

Descripción

Methyl 3-(2-aminoethoxy)propanoate hydrochloride (CAS: 2225144-12-5) is a hydrochloride salt of an amino acid ester derivative. Its molecular formula is C₆H₁₄ClNO₃, with a molecular weight of 183.63 g/mol . Structurally, it consists of a methyl propanoate backbone substituted with a 2-aminoethoxy group at the 3-position. The compound is typically stored under inert atmospheric conditions at room temperature and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Propiedades

IUPAC Name |

methyl 3-(2-aminoethoxy)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-9-6(8)2-4-10-5-3-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGGMCZGCAHSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225144-12-5 | |

| Record name | methyl 3-(2-aminoethoxy)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethoxy)propanoate hydrochloride typically involves the reaction of 3-(2-aminoethoxy)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2-aminoethoxy)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₁₅ClN₂O₃

- Molecular Weight : 194.67 g/mol

- Functional Groups :

- Ester Group: Contributes to reactivity.

- Amino Group: Imparts basicity and interaction potential.

- Ethoxy Groups: Enhance solubility and facilitate further functionalization.

Scientific Research Applications

Methyl 3-(2-aminoethoxy)propanoate hydrochloride has been extensively utilized across various scientific disciplines:

Organic Synthesis

- Building Block : It serves as a crucial building block in organic synthesis, allowing for the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Reagent Use : Employed in reactions to develop new compounds with potential biological activity.

Medicinal Chemistry

- Drug Development : The compound is used as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

- Ligand Formation : It plays a role in synthesizing ligands that bind to proteins, facilitating studies on enzyme-substrate interactions .

Biochemical Studies

- Biochemical Pathways : this compound is used to investigate biochemical pathways and cellular processes. It can act as a substrate for various enzymes, leading to the formation of biologically active intermediates .

- Polypeptide Synthesis : The compound supports the attachment of amino acids during polypeptide synthesis, crucial for protein formation.

Industrial Applications

- Specialty Chemicals Production : Utilized in the production of specialty chemicals and as a reagent in industrial processes due to its stability and solubility .

- Functional Coatings : Its functional groups allow for applications in developing functional coatings with novel properties.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecule formation; used as a reagent in chemical reactions. |

| Medicinal Chemistry | Intermediate in drug synthesis; supports ligand development for protein binding studies. |

| Biochemical Studies | Investigates biochemical pathways; assists in polypeptide synthesis. |

| Industrial Applications | Used in specialty chemicals production; potential for developing functional coatings. |

Case Study 1: Ligand Development

In a study focused on synthesizing novel ligands using this compound as the scaffold, researchers demonstrated that the resulting ligands exhibited high affinity for specific protein targets. This suggests that the compound can significantly contribute to medicinal chemistry by aiding drug discovery efforts.

Case Study 2: Polypeptide Synthesis

Another study highlighted the use of this compound in synthesizing a polypeptide that showed enhanced biological activity compared to its predecessors. This underscores the compound's importance as a tool in peptide synthesis and its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-aminoethoxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Methyl 3-(2-aminoethoxy)propanoate hydrochloride with structurally related amino acid ester derivatives, highlighting key differences in molecular properties, substituents, and applications:

Key Observations :

Structural Variations: The ethyl vs. methyl ester (e.g., Ethyl 2-amino-3-methoxypropanoate vs. Methyl 3-(2-aminoethoxy)propanoate) influences lipophilicity and metabolic stability . Aromatic vs. aliphatic substituents: Bulky groups (e.g., phenyl in ) reduce solubility but enhance binding to hydrophobic targets .

Reactivity: Compounds with primary amino groups (e.g., Methyl 3-(2-aminoethoxy)propanoate) exhibit higher nucleophilicity compared to secondary amines (e.g., Methyl 3-(methylamino)propanoate) . Extended ethoxy chains (e.g., Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate) may slow hydrolysis of the ester group, prolonging stability .

Applications: Methyl 3-(2-aminoethoxy)propanoate is a precursor in peptide coupling and prodrug design due to its balanced polarity . Chiral derivatives like (R)-Methyl 2-amino-3-methoxypropanoate are critical for stereoselective synthesis in pharmaceuticals .

Research Findings and Trends

- Synthesis Methods: Many analogs (e.g., Methyl 3-(methylamino)propanoate) are synthesized via HCl salt formation from free bases, a common strategy to improve stability .

- Safety Profiles : Most compounds share similar hazards (e.g., skin/respiratory irritation), but bulkier derivatives (e.g., phenyl-substituted) may exhibit lower volatility .

- Emerging Analogs: Derivatives with extended ethoxy-amino chains () are gaining attention for targeted drug delivery due to tunable solubility .

Actividad Biológica

Methyl 3-(2-aminoethoxy)propanoate hydrochloride, also known as Methyl 3-AEEPA hydrochloride, is a compound that exhibits significant biological activity, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of:

- Ester Group : Contributes to its reactivity and ability to form chemical bonds.

- Amino Group : Imparts basicity and potential for interactions with biological targets.

- Ethoxy Groups : Enhance solubility and facilitate further functionalization.

The molecular formula is C₇H₁₅ClN₂O₃, with a molecular weight of approximately 194.67 g/mol.

Mechanisms of Biological Activity

The biological activity of Methyl 3-AEEPA hydrochloride can be attributed to several mechanisms:

- Ligand Formation : The compound acts as a building block in the synthesis of ligands that bind specifically to target proteins, facilitating studies on enzyme-substrate interactions and protein modifications.

- Polypeptide Synthesis Support : It can assist in attaching amino acids to growing polypeptide chains, which are essential for protein synthesis.

- Potential Drug Candidate : Its structural properties suggest potential applications in drug development, particularly in targeting specific proteins involved in various diseases.

Research Findings

Recent studies have highlighted the compound's utility across various applications:

- Ligand Research : Methyl 3-AEEPA hydrochloride has been utilized in developing new ligands for protein targeting, which is critical for drug discovery and therapeutic interventions.

- Cell Culture Applications : Although specific applications in cell culture are not extensively documented, it has been mentioned as a reagent for cell culture purposes, indicating its potential role in cellular studies.

- Functional Coatings Development : The compound's functional groups allow it to be used in creating functional coatings that could have applications in biomaterials and surface modifications.

Case Study 1: Ligand Development

A study focused on the synthesis of novel ligands using Methyl 3-AEEPA hydrochloride as a scaffold. The resulting ligands demonstrated high affinity for specific protein targets, suggesting that this compound can significantly contribute to the field of medicinal chemistry.

Case Study 2: Polypeptide Synthesis

In another study, researchers employed Methyl 3-AEEPA hydrochloride in the synthesis of a polypeptide that exhibited enhanced biological activity compared to its predecessors. This highlights the compound's role as an essential tool in peptide synthesis.

Data Table: Biological Activity Overview

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₇H₁₅ClN₂O₃ |

| Molecular Weight | 194.67 g/mol |

| Role in Ligand Synthesis | Building block for ligand formation |

| Application in Polypeptide Synthesis | Supports attachment of amino acids |

| Potential Use | Drug candidate for protein-target interactions |

| Cell Culture Reagent | Mentioned as a reagent; specific roles need further study |

Q & A

Q. What are the common synthesis routes for Methyl 3-(2-aminoethoxy)propanoate hydrochloride, and how can reaction conditions be optimized for higher yield?

Answer: Synthesis typically involves a multi-step process starting with esterification and amine functionalization. Key steps include:

- Esterification : Reacting 2-aminoethanol with methyl acrylate derivatives under acidic catalysis to form the ethoxypropanoate backbone .

- Hydrochloride Formation : Treating the free amine intermediate with HCl in dioxane or ethanol to precipitate the hydrochloride salt .

Optimization Strategies :- Temperature Control : Maintain temperatures below 40°C during esterification to minimize side reactions (e.g., hydrolysis) .

- pH Adjustment : Use buffered conditions (pH 6–7) during amine coupling to enhance nucleophilic attack efficiency .

- Scale-Up : Continuous flow reactors improve yield and reduce byproducts in industrial settings .

Q. Which purification techniques are most effective for isolating this compound, and what criteria determine their selection?

Answer: Purification depends on solubility, polarity, and byproduct complexity:

- Recrystallization : Ideal for high-purity isolation using ethanol/water mixtures (1:3 v/v) to exploit temperature-dependent solubility .

- Column Chromatography : Employ silica gel with a gradient of dichloromethane:methanol (9:1 to 7:3) for resolving polar impurities .

- HPLC : Use C18 columns with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for analytical-grade purity (≥99%) .

Selection Criteria :- Purity requirements (e.g., >95% for biological assays vs. >99% for structural studies).

- Scale of synthesis (mg vs. kg) .

Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]+ ions. Exact mass matching (<5 ppm error) confirms molecular formula .

- FT-IR : Absorbance at 1650–1750 cm⁻¹ (ester C=O) and 2500–3300 cm⁻¹ (amine HCl salt) .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of this compound under acidic conditions, and how do intermediates influence the pathway?

Answer:

- Mechanism :

- Nucleophilic Attack : 2-Aminoethanol attacks the β-carbon of methyl acrylate, forming a secondary amine intermediate .

- Protonation : HCl protonates the amine, stabilizing the intermediate and driving the reaction forward .

- Intermediate Effects :

- Zwitterionic Species : Transient zwitterions at pH 4–5 can lead to dimerization if not quenched rapidly .

- Byproduct Formation : Over-acidification (pH < 2) may hydrolyze the ester to propanoic acid derivatives, requiring buffered conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer: Methodological Approaches :

- Dose-Response Analysis : Perform EC50/IC50 assays under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .

- Structural Analog Comparison : Benchmark against analogs like benzyl 3-(methylamino)propanoate hydrochloride to isolate the role of the ethoxy group .

- Receptor Binding Assays : Use radioligand displacement studies (e.g., for GPCRs) to validate target specificity .

Case Study : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. monoamine oxidase) may arise from assay pH or co-solvents (e.g., DMSO vs. water) .

Q. What strategies are employed to enhance the stability of this compound in aqueous solutions during biological assays?

Answer:

- Lyophilization : Store as a lyophilized powder and reconstitute in degassed PBS immediately before use .

- Antioxidants : Add 0.1–1 mM ascorbic acid to prevent oxidation of the aminoethoxy group .

- pH Buffering : Maintain pH 4–6 (acetate or citrate buffers) to minimize ester hydrolysis .

Validation : Monitor degradation via HPLC every 24 hours; <5% degradation over 72 hours is acceptable for most assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.